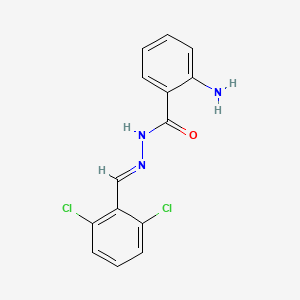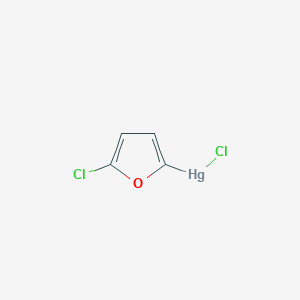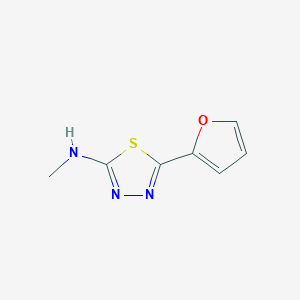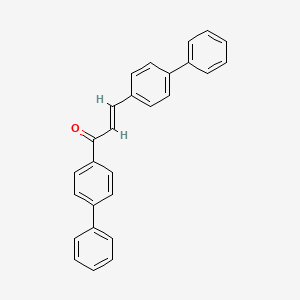
1,4-Bis(chloromethyl)-2,5-diethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(chloromethyl)-2,5-diethoxybenzene is an organic compound with the molecular formula C12H16Cl2O2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions, and two ethoxy groups are substituted at the 2 and 5 positions
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)-2,5-diethoxybenzene typically involves the chloromethylation of 2,5-diethoxybenzene. This reaction can be carried out using paraformaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction conditions generally include a temperature range of 30-50°C and a reaction time of several hours to ensure complete chloromethylation .
Industrial production methods may involve similar chloromethylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2,5-diethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the chloromethyl groups to methyl groups.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of polymers or dendrimers.
Common reagents and conditions for these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis(chloromethyl)-2,5-diethoxybenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, including potential drug candidates.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(chloromethyl)-2,5-diethoxybenzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl groups are highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce functional groups into target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1,4-Bis(chloromethyl)-2,5-diethoxybenzene can be compared with other similar compounds, such as:
1,4-Bis(chloromethyl)-2,5-dimethoxybenzene: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
1,4-Bis(chloromethyl)-benzene: Lacks the ethoxy groups, making it less versatile in terms of functional group transformations.
1,4-Bis(bromomethyl)-2,5-diethoxybenzene: The presence of bromine atoms instead of chlorine can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its combination of chloromethyl and ethoxy groups, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
56150-29-9 |
|---|---|
Molecular Formula |
C12H16Cl2O2 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,4-bis(chloromethyl)-2,5-diethoxybenzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
PXKGXXCANCSLDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CCl)OCC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(4-nitrobenzoyl)-14-phenyl-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B11942458.png)

![Ethyl 2-amino-6-[2-(4-methylphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942496.png)
![Dimethyl 7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate](/img/structure/B11942500.png)


![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)

![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)

